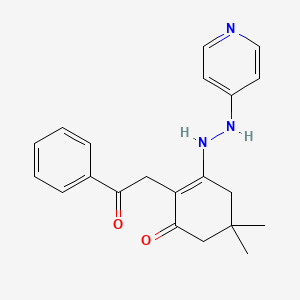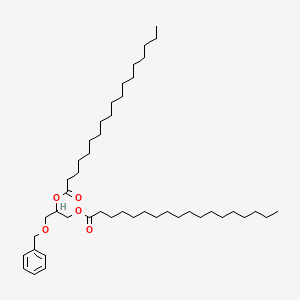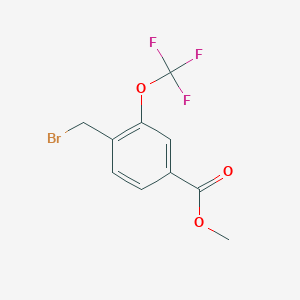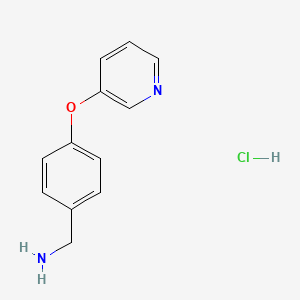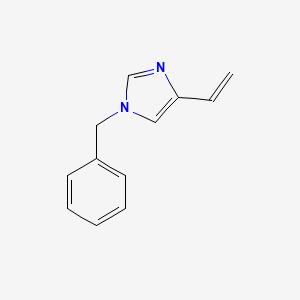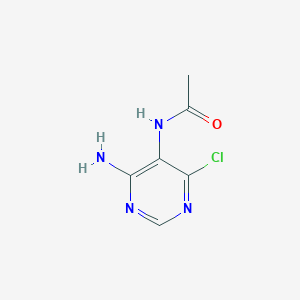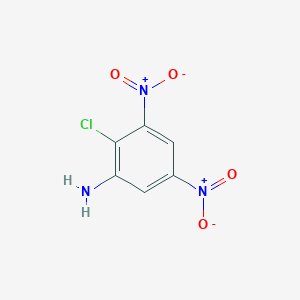
2-Chloro-3,5-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. It is characterized by the presence of two nitro groups and one chlorine atom attached to an aniline ring. This compound is known for its applications in various industrial processes, particularly in the synthesis of dyes and herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dinitroaniline can be synthesized through the chlorination of 3,5-dinitroaniline. The process involves the reaction of 3,5-dinitroaniline with a chlorinating agent such as chlorine gas or sodium hypochlorite in the presence of a suitable solvent like hydrochloric acid. The reaction is typically carried out at a controlled temperature to ensure the selective chlorination of the aniline ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the final product. The process is designed to minimize the formation of by-products and ensure efficient utilization of raw materials.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: Formation of 2-chloro-3,5-diaminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,5-dinitroaniline has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceutical compounds.
Industry: It is widely used in the production of herbicides, particularly those targeting tubulin proteins in plants.
Mechanism of Action
The primary mechanism of action of 2-Chloro-3,5-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. As a result, it disrupts the mitotic process, leading to cell cycle arrest and eventual cell death. This mechanism is particularly effective in herbicidal applications, where it targets the growth of unwanted plants.
Comparison with Similar Compounds
- 2,4-Dinitroaniline
- 3,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
Comparison: 2-Chloro-3,5-dinitroaniline is unique due to the presence of a chlorine atom, which imparts distinct chemical properties and reactivity compared to other dinitroanilines. The chlorine atom enhances its electrophilic nature, making it more reactive in substitution reactions. Additionally, the specific positioning of the nitro groups and chlorine atom contributes to its selective biological activity, particularly in herbicidal applications.
Properties
CAS No. |
88140-44-7 |
|---|---|
Molecular Formula |
C6H4ClN3O4 |
Molecular Weight |
217.57 g/mol |
IUPAC Name |
2-chloro-3,5-dinitroaniline |
InChI |
InChI=1S/C6H4ClN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2 |
InChI Key |
LVRPKHXXTBQCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


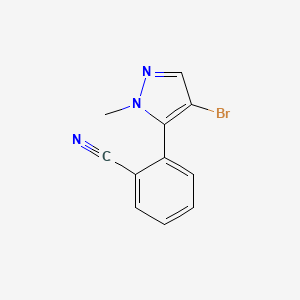

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)



